molecular formula C5H10F3NO2S B6611932 N,N-diethyl-1,1,1-trifluoromethanesulfonamide CAS No. 357-39-1

N,N-diethyl-1,1,1-trifluoromethanesulfonamide

Cat. No.: B6611932
CAS No.: 357-39-1
M. Wt: 205.20 g/mol
InChI Key: SWNGTCLXUUOMAM-UHFFFAOYSA-N
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Description

Context within N-Trifluoromethanesulfonamide Chemistry

N,N-diethyl-1,1,1-trifluoromethanesulfonamide belongs to the class of N-trifluoromethanesulfonamides, commonly known as triflamides. mdpi.com These compounds are distinguished by the presence of a trifluoromethanesulfonyl (Tf) group attached to a nitrogen atom. Triflamides are noted for their high NH-acidity, lipophilicity, and catalytic activity, properties conferred by the potent electron-withdrawing nature of the trifluoromethylsulfonyl group. mdpi.comnih.gov This high acidity makes them valuable as catalysts and reagents in a multitude of organic reactions. mdpi.comnih.gov

The reactivity of triflamides can be tuned by the substituents on the nitrogen atom. In the case of this compound, the presence of two ethyl groups on the nitrogen atom renders it a tertiary sulfonamide, which influences its chemical behavior compared to primary or secondary triflamides.

Fundamental Significance of the Trifluoromethylsulfonyl Moiety in Organic Synthesis

The trifluoromethylsulfonyl group (-SO2CF3), often referred to as a triflyl group, is one of the most powerful electron-withdrawing groups in organic chemistry. Its incorporation into molecules can dramatically alter their physical and chemical properties. The triflyl group is an excellent leaving group, making triflates (esters of trifluoromethanesulfonic acid) highly reactive intermediates in substitution and elimination reactions.

In the context of this compound, the trifluoromethylsulfonyl moiety is responsible for the compound's enhanced electrophilic character. smolecule.com This makes the sulfur atom susceptible to nucleophilic attack, a key aspect of its synthetic utility. The fluorine atoms in the trifluoromethyl group also impart unique properties such as increased thermal stability and lipophilicity.

Overview of Research Trajectories: Synthetic Utility and Catalytic Applications

Current research on this compound is primarily focused on its applications as a synthetic reagent and its potential in catalysis. While specific catalytic applications of the diethyl derivative are still an emerging area of investigation, the broader class of triflamides has seen significant use as catalysts in various organic transformations. mdpi.com

Synthetic Utility:

The primary synthetic utility of this compound lies in its role as a precursor for other valuable chemical entities. One notable application is in the preparation of hexaalkylguanidinium trifluoromethanesulfonates. chemicalbook.com These compounds are a class of ionic liquids, which are salts with low melting points that have applications as solvents and electrolytes.

The compound is also recognized as a reagent for synthesizing other fluorinated organic compounds. smolecule.com Its reactivity towards nucleophiles allows for the introduction of the trifluoromethanesulfonamide (B151150) functionality into various molecular frameworks. smolecule.com

Catalytic Applications:

While direct catalytic applications of this compound are not extensively documented, the broader family of N-trifluoromethanesulfonamides and their derivatives are employed as catalysts in a range of reactions, including:

Friedel-Crafts reactions: The high acidity of some triflamides makes them effective Brønsted acid catalysts for this classic carbon-carbon bond-forming reaction. mdpi.com

Cycloaddition reactions: Triflimide, a related compound, is a potent catalyst for cycloaddition reactions. mdpi.com

Condensation reactions: The catalytic activity of triflamides extends to various condensation reactions. mdpi.com

The research trajectory for this compound likely involves further exploration of its reactivity profile and the development of novel synthetic methodologies. Given the catalytic prowess of the triflamide functional group, future studies may uncover specific catalytic applications for this diethyl-substituted derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO2S/c1-3-9(4-2)12(10,11)5(6,7)8/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNGTCLXUUOMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044478
Record name N,N-Diethyl-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357-39-1
Record name N,N-Diethyl-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N,n Diethyl 1,1,1 Trifluoromethanesulfonamide and Its Functionalized Derivatives

Direct Synthesis of N,N-diethyl-1,1,1-trifluoromethanesulfonamide

One of the primary methods for synthesizing triflamides involves the reaction of fluoroalkylsulfonyl fluorides with amines. researchgate.netresearchgate.net The synthesis of this compound can be accomplished through the direct amination of trifluoromethanesulfonyl fluoride (B91410) with diethylamine (B46881). This reaction provides a direct pathway to the desired product, with reported yields as high as 83.0%. lookchem.com This method is advantageous due to the relative stability and handling of the sulfonyl fluoride precursor compared to more reactive halides or anhydrides.

A widely employed and efficient method for the synthesis of this compound involves the reaction of diethylamine with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of a base to neutralize the triflic acid byproduct. prepchem.com A detailed procedure involves cooling a mixture of diethylamine in a solvent like chloroform (B151607) and adding triflic anhydride dropwise while maintaining a low temperature. prepchem.com The reaction mixture is then typically refluxed to ensure completion. prepchem.com

A specific example of this synthesis is detailed below: A mixture of 143.4 g (1.96 mole) of diethylamine and 350 ml of chloroform is cooled to 10°C. To this stirred mixture, 250.0 g (0.886 mole) of trifluoromethanesulfonic anhydride is added dropwise over four hours, keeping the temperature below 20°C. After the addition, the mixture is heated at reflux for 30 minutes. The workup involves washing with hydrochloric acid and water, drying the organic phase, and removing the solvent under vacuum, yielding the product as a light yellow liquid. prepchem.com This procedure has been reported to produce a yield of 66%. prepchem.com

Alternatively, trifluoromethanesulfonyl chloride can be used as the triflylating agent. researchgate.net The reaction with amines proceeds under basic conditions to afford the corresponding sulfonamides.

Synthesis of N-Substituted Trifluoromethanesulfonamide (B151150) Analogues

The synthetic methodologies can be extended to produce a variety of N-substituted trifluoromethanesulfonamide analogues by varying the amine component. This versatility allows for the tuning of the physicochemical properties of the final compounds for various applications, such as electrolytes in high-energy-density batteries. nih.govacs.org

The general strategy for preparing N,N-dialkyl trifluoromethanesulfonamides follows the same principles as the synthesis of the diethyl analogue, primarily involving the reaction of a secondary amine with a triflylating agent. acs.org

Significant research has been dedicated to developing safe and scalable synthetic routes for N,N-dimethyltrifluoromethanesulfonamide (DMTMSA), a promising solvent for battery applications. nih.govmsesupplies.com An optimized, mass-efficient process has been developed that uses water as the solvent and requires only an ice bath for cooling, avoiding the need for specialized glassware. nih.govacs.org This method involves the direct triflation of dimethylamine (B145610) with triflic anhydride. acs.org In a single batch, up to 155 g of DMTMSA has been synthesized with a 92% yield. nih.govacs.org A key advantage of this process is the ability to recover and recycle excess dimethylamine, significantly reducing waste. nih.govacs.org

The synthetic approach developed for DMTMSA has been successfully applied to a range of other water-miscible secondary amines to create a library of trifluoromethanesulfonamide derivatives. acs.org By reacting amines such as pyrrolidine, piperidine, and morpholine (B109124) with triflic anhydride under similar aqueous conditions, the corresponding N-substituted trifluoromethanesulfonamides have been synthesized in good to excellent yields. acs.org This demonstrates the broad scope of the methodology for creating derivatives with varied cyclic and acyclic alkyl substitutions on the nitrogen atom. acs.org

Furthermore, extensive studies have been conducted on the synthesis and characterization of N,N-dialkyl perfluoroalkanesulfonamides with variations in both the perfluoroalkyl and alkyl chains. researchgate.net Twenty different derivatives with the general formula n-CmF2m+1SO2NRR′ (where m = 1, 2, 4, 6, 8 and R, R′ = CH3, CH2CH3, or CH2CH2OCH3) have been prepared and their physicochemical properties analyzed. researchgate.net This research highlights the modularity of the synthetic approach, allowing for systematic structural variations to fine-tune the properties of the resulting sulfonamides. researchgate.net

The table below summarizes the synthesis of various trifluoromethanesulfonamide solvents derived from different secondary amines. acs.org

AmineProductIsolated Yield (%)
DiethylamineThis compound92
Pyrrolidine1-(Trifluoromethylsulfonyl)pyrrolidine95
Piperidine1-(Trifluoromethylsulfonyl)piperidine95
Morpholine4-(Trifluoromethylsulfonyl)morpholine75

Synthesis of N-Aryl Trifluoromethylated Imidazole (B134444) Derivatives

The introduction of a trifluoromethyl group onto the nitrogen atom of an imidazole ring can be a challenging synthetic endeavor. rsc.org Traditional methods often rely on the interconversion of functional groups, which may involve tedious pre-functionalization steps and the use of harsh reagents. rsc.org A more direct approach is the N-trifluoromethylation of pre-existing heterocycles. rsc.org

A modern and scalable strategy for the construction of N-CF3 azoles, including imidazoles, involves an N-trifluoromethylation/cyclization approach. rsc.org This method begins with the N-trifluoromethylation of nitriles, followed by a [3+2] cyclization reaction between the resulting N-CF3 nitrilium derivatives and various 1,3-dipoles. rsc.org For the synthesis of N-trifluoromethylated imidazoles, activated methylene (B1212753) isocyanides serve as effective 1,3-dipoles in this cyclization. rsc.org PhICF3Cl has been identified as an effective source of the CF3 group for this transformation. rsc.org

The general synthesis of the imidazole core, first reported by Heinrich Debus in 1858, involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). rsc.org The Radziszewski synthesis is a well-known variation of this, condensing a dicarbonyl compound with an aldehyde in the presence of ammonia to form the imidazole ring. rsc.org Another classical method is the Wallach synthesis, which utilizes the treatment of N,N-dimethyloxamide with phosphorus pentachloride, followed by reduction with hydroiodic acid to yield N-methyl imidazole. rsc.org While these methods form the imidazole ring, subsequent N-trifluoromethylation would be required to obtain the target derivatives.

Preparation of N-Glycosyl Triflamides

N-Glycosyl triflamides are a class of compounds that link a carbohydrate moiety to a triflamide group. Their synthesis involves the formation of a glycosidic bond to the nitrogen atom of triflamide (CF3SO2NH2).

A representative synthesis of an N-glycosyl triflamide is outlined in the scheme below. The process commences with a starting sugar, which is first converted to a hemiacetal intermediate. nih.gov In a typical procedure, a protected sugar is treated with acetyl chloride in methanol (B129727) under a nitrogen atmosphere. nih.gov Subsequent reaction with sodium hydride and benzyl (B1604629) bromide, followed by an acidic workup, yields the desired hemiacetal. nih.gov

The crucial glycosylation step involves the reaction of the hemiacetal with triflamide in the presence of a promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This reaction is typically carried out in an anhydrous solvent like diethyl ether at room temperature. nih.gov The TMSOTf activates the hemiacetal, facilitating the nucleophilic attack by the nitrogen of the triflamide to form the N-glycosyl bond. nih.gov

Table 1: Key Reagents in N-Glycosyl Triflamide Synthesis

Reagent/ReactantRole in Synthesis
Protected SugarStarting carbohydrate material
Acetyl Chloride/MethanolFormation of methyl glycoside
Sodium Hydride/Benzyl BromideBenzyl protection of hydroxyl groups
Acetic Acid/WaterHydrolysis to hemiacetal
Triflamide (CF3SO2NH2)Source of the triflamide moiety
TMSOTfPromoter for glycosylation
Diethyl EtherAnhydrous solvent

It is noteworthy that stereoselective and self-promoted methods for N-glycosylation have also been developed using glycosyl trichloroacetimidates as donors. researchgate.net These reactions can proceed without additional catalysts, forming the corresponding N-glycosides in high yields. researchgate.net

Generation of N-Phenyl-1,1,1-trifluoromethanesulfonamide Hydrazone Derivatives

The synthesis of hydrazone derivatives of N-phenyl-1,1,1-trifluoromethanesulfonamide involves the formation of a hydrazone linkage (-C=N-NH-). Generally, hydrazones are synthesized through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone. google.comepo.org

In the context of trifluoromethanesulfonamide derivatives, the synthesis would logically proceed via a trifluoromethanesulfonic hydrazide intermediate. The reaction of trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride with phenylhydrazine (B124118) at low temperatures can lead to the formation of the corresponding trifluoromethanesulfonic hydrazide. researchgate.net However, these hydrazides are often unstable and can decompose upon warming to room temperature, liberating nitrogen and affording trifluoromethanesulfinic acid. researchgate.net

A more stable approach would involve a multi-step synthesis. For instance, a substituted benzene (B151609) sulfonohydrazone synthesis starts with the reaction of an aniline (B41778) with an appropriate anhydride to form a carbamoyl (B1232498) nicotinic acid, which is then cyclized. nih.gov This intermediate is chlorosulfonated and subsequently reacted with hydrazine hydrate (B1144303) to produce a stable sulfonyl hydrazide. nih.gov This hydrazide can then be reacted with a variety of aromatic aldehydes and ketones to yield the final hydrazone derivatives. nih.gov

A plausible synthetic route to N-phenyl-1,1,1-trifluoromethanesulfonamide hydrazone derivatives would first involve the synthesis of N-phenyl-1,1,1-trifluoromethanesulfonamide, followed by functionalization to introduce a carbonyl group, and then condensation with a hydrazine. Alternatively, a pre-formed trifluoromethanesulfonyl hydrazide could be reacted with a suitable phenyl-containing aldehyde or ketone.

Table 2: General Steps for Hydrazone Synthesis

StepDescriptionKey Reagents
1Formation of HydrazideSulfonyl chloride, Hydrazine hydrate
2CondensationHydrazide, Aldehyde or Ketone
3PurificationRecrystallization/Chromatography

Synthetic Access to Related Triflamide-Based Building Blocks and Reagents

Synthesis of Bis(trifluoromethanesulfonyl)imide and its Metal Salts

Bis(trifluoromethanesulfonyl)imide, commonly known as triflimide (Tf2NH), is a highly acidic compound widely used as a catalyst and precursor in organic synthesis. ias.ac.ingoogleapis.com Its synthesis is typically achieved from trifluoromethanesulfonamide (CF3SO2NH2). researchgate.net

The preparation of its metal salts is of significant interest, particularly for applications in battery electrolytes and ionic liquids. nih.govgoogle.com A general method for preparing metal salts of bis(trifluoromethanesulfonyl)imide involves a metathesis reaction. ias.ac.in For example, an iodide salt of a desired cation can be reacted with a metal salt of triflimide, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf2), in a suitable solvent. ias.ac.in

Another synthetic route involves using trifluoromethane (B1200692) halogenated sulfonyl compounds, liquid ammonia, and an organic amine base in a nonpolar inert solvent to generate a quaternary ammonium (B1175870) salt of triflimide. google.com This ammonium salt can then be reacted with a metal oxide in an aqueous solution to produce the desired metal salt of bis(trifluoromethanesulfonyl)imide. google.com

A variety of alkali metal salts of triflimide have been synthesized and characterized, including those of lithium, sodium, potassium, rubidium, and cesium. researchgate.netresearchgate.net These syntheses often result in products with varying degrees of hydration depending on the crystallization conditions. researchgate.net

A halide-free, two-step procedure has been developed for the synthesis of triflimide-based ionic liquids. This method involves the formation of an alkyl bistriflimide followed by quaternization with an amine nucleophile, which can be performed under solvent-free conditions. nih.gov

Preparation of (Chlorosulfonyl)(trifluoromethanesulfonyl)imide as a Precursor

(Chlorosulfonyl)(trifluoromethanesulfonyl)imide (H[N(SO2Cl)(SO2CF3)] or H[ClTFSI]) is a key precursor for synthesizing various trifluoromethanesulfonimide-based compounds, particularly those used in battery electrolytes. rsc.orgrsc.org

The synthesis of H[ClTFSI] is efficient and starts from readily available and low-cost materials. rsc.org The procedure involves the reaction of trifluoromethanesulfonamide (CF3SO2NH2) with a mixture of chlorosulfonic acid (ClSO3H) and thionyl chloride (SOCl2). rsc.org The reaction mixture is typically heated under reflux for an extended period (e.g., 48 hours). rsc.org The product, H[ClTFSI], is then isolated as a white solid by vacuum distillation. rsc.org This method has been reported to achieve high yields, around 95%. rsc.orgrsc.org

Table 3: Synthesis of (Chlorosulfonyl)(trifluoromethanesulfonyl)imide

ReactantMolar Amount (Example)
CF3SO2NH20.27 mol
ClSO3H0.38 mol
SOCl20.62 mol

This versatile building block can undergo various reactions. For instance, fluorination of H[ClTFSI] with metal fluorides like potassium fluoride (KF) yields (fluorosulfonyl)(trifluoromethanesulfonyl)imide (H[FTFSI]), another important precursor for battery-grade salts. rsc.org

Development of Trifluoromethyl Thianthrenium Triflate as a Trifluoromethylating Agent

Trifluoromethyl thianthrenium triflate (TT-CF3+OTf−) is a novel trifluoromethylating reagent that is valued for its ease of preparation, stability, and versatile reactivity. nih.govrwth-aachen.deacs.org It can function as a source for electrophilic (CF3+), radical (CF3•), and nucleophilic (CF3−) trifluoromethylation. nih.govrsc.org

The synthesis of this reagent is remarkably straightforward and efficient. It is prepared in a single step by mixing thianthrene (B1682798) with triflic anhydride (trifluoromethanesulfonic anhydride) in a solvent such as dichloromethane (B109758) (DCM) under ambient conditions. rwth-aachen.deacs.org The reaction does not require an inert atmosphere and is scalable. rwth-aachen.de The product precipitates from the reaction mixture and can be purified by simply washing with a solvent like diethyl ether, yielding a free-flowing, off-white powder that is stable for long-term storage. rwth-aachen.de

The proposed mechanism for its formation involves the nucleophilic attack of thianthrene on triflic anhydride, leading to the formation of an intermediate with an S-S bond. acs.org This bond undergoes homolytic cleavage to form a thianthrene radical cation and a trifluoromethanesulfonyl radical. acs.org Subsequent loss of sulfur dioxide from the latter generates a trifluoromethyl radical, which then recombines with the persistent thianthrene radical cation to form the final product, trifluoromethyl thianthrenium triflate. nih.govacs.org

Table 4: Summary of Trifluoromethylating Agents

ReagentPrecursorsKey Advantage
Trifluoromethyl Thianthrenium TriflateThianthrene, Triflic AnhydrideSingle-step synthesis, versatile reactivity (CF3+, CF3•, CF3-)
Umemoto ReagentDibenzothiophene derivativesElectrophilic trifluoromethylation
Togni ReagentsHypervalent iodine compoundsElectrophilic trifluoromethylation

The development of trifluoromethyl thianthrenium triflate represents a significant advancement in trifluoromethylation chemistry due to its simple preparation and broad applicability. nih.govrsc.org

While significant research exists for the synthesis and functionalization of this compound and related compounds, a review of the current scientific literature did not yield specific methodologies for the synthesis of N-(Trifluoromethanesulfonyl)triethoxyphosphazene derivatives.

Extensive searches were conducted to locate detailed research findings and synthetic pathways for this particular class of compounds. These searches included methodologies for the synthesis of N-(Trifluoromethanesulfonyl)phosphazene derivatives and the reactions of trifluoromethanesulfonamide with various phosphazene precursors. However, no literature detailing the synthesis of phosphazene derivatives bearing both a trifluoromethanesulfonyl group on a nitrogen atom and triethoxy substituents on the phosphorus atoms could be identified.

Therefore, a detailed discussion, including research findings and data tables for the synthesis of N-(Trifluoromethanesulfonyl)triethoxyphosphazene derivatives, cannot be provided at this time. Further research in this specific area of organophosphorus and fluorine chemistry would be necessary to develop such synthetic methodologies.

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